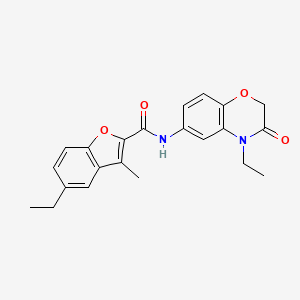![molecular formula C15H17Cl2NO2 B11298283 2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)butan-1-ol](/img/structure/B11298283.png)
2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)butan-1-ol is a chemical compound that features a furan ring substituted with a 2,5-dichlorophenyl group and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)butan-1-ol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,5-Dichlorophenyl Group: This step involves the substitution of the furan ring with a 2,5-dichlorophenyl group, often using a halogenation reaction.
Attachment of the Butanol Chain: The final step involves the attachment of the butanol chain to the furan ring through an amination reaction, where the amino group is introduced to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)butan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in research to understand its interactions with biological systems and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)butan-1-ol: This compound is similar in structure but has a different substitution pattern on the phenyl ring.
2-({[5-(2,3-Dichlorophenyl)furan-2-yl]methyl}amino)butan-1-ol: Another similar compound with a different substitution pattern.
Uniqueness
2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)butan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H17Cl2NO2 |
|---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]butan-1-ol |
InChI |
InChI=1S/C15H17Cl2NO2/c1-2-11(9-19)18-8-12-4-6-15(20-12)13-7-10(16)3-5-14(13)17/h3-7,11,18-19H,2,8-9H2,1H3 |
InChI Key |
WHYMIYDTVBPNCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11298204.png)
![N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11298212.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11298213.png)


![N-(2,3-dimethylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11298237.png)
![N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11298240.png)
![N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11298251.png)
![3-[(1-Cyclopropanecarbonyl-2-methyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-YL]propan-1-one](/img/structure/B11298258.png)
![2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11298261.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide](/img/structure/B11298272.png)
![8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11298280.png)


